Bis(2-methyl-3-furyl)disulfide

Catalog No.
S708398
CAS No.
28588-75-2
M.F
C10H10O2S2
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methyl-3-furyl)disulfide

CAS Number

28588-75-2

Product Name

Bis(2-methyl-3-furyl)disulfide

IUPAC Name

2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan

Molecular Formula

C10H10O2S2

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3

InChI Key

OHDFENKFSKIFBJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)SSC2=C(OC=C2)C

Solubility

Insoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=C(C=CO1)SSC2=C(OC=C2)C

Bis(2-methyl-3-furyl)disulfide is an organic compound with the chemical formula C₁₀H₁₀O₂S₂ and a molecular weight of 226.32 g/mol. It is classified as a member of the class of furans, specifically a disulfide derivative where both hydrogen atoms are substituted by 2-methylfuran-3-yl groups. This compound typically appears as a clear yellow to amber or orange liquid and has a distinctive odor reminiscent of cooked meat, making it notable in flavor chemistry . It is often used as a flavoring agent in food products and has been identified in cooked beef and various teas .

The primary function of bis(2-methyl-3-furyl)disulfide is as a flavoring agent. It contributes a meaty, sulfurous aroma and taste to food products [, ]. The exact mechanism by which it interacts with taste receptors is not fully understood, but it is believed to play a role in the overall perception of meat flavor.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated bis(2-methyl-3-furyl)disulfide and considers it safe for use as a flavoring agent at current levels of intake []. However, as with any substance, excessive consumption should be avoided.

  • Food Science

    BMFD is primarily known as a flavoring agent, particularly for its meaty taste and aroma []. Research in food science explores the role of BMFD in creating and enhancing desirable flavors in various food products [].

  • Origin and Formation

    BMFD can be a natural product found in certain foods or produced during food processing []. Studies investigate its formation mechanisms, like the Maillard reaction, which occurs when amino acids and reducing sugars react at high temperatures []. Understanding these mechanisms helps optimize food preparation techniques to achieve desired flavor profiles.

  • Metabolism

    Research has identified BMFD as a metabolite in yeast (Saccharomyces cerevisiae). This suggests a potential role for BMFD in cellular processes, although further studies are needed to elucidate its specific functions.

, particularly those involving nucleophilic substitution due to the presence of sulfur atoms. For example, it can react with cyclic ethers, amides, ketones, and epoxides to form novel derivatives with unique aroma characteristics and potential biological activities . Additionally, it has been shown to induce DNA breakage in human leukemia cells, suggesting its reactive nature under certain conditions .

Research indicates that bis(2-methyl-3-furyl)disulfide exhibits significant biological activity. It has demonstrated in vitro antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and can induce apoptosis in leukemia cells by promoting reactive oxygen species production and activating caspase-3 pathways . Furthermore, derivatives of this compound have shown potential for use as low-risk food preservatives due to their antimicrobial properties against various foodborne pathogens .

The synthesis of bis(2-methyl-3-furyl)disulfide typically involves the reaction of 2-methyl-3-furanthiol with appropriate oxidizing agents or through thermal treatment processes that facilitate the formation of disulfide bonds. One common method includes heating 2-methyl-3-furanthiol in the presence of catalysts that promote disulfide formation . This compound can also be synthesized through various chemical transformations involving related furan derivatives.

Studies have explored the interactions of bis(2-methyl-3-furyl)disulfide with various biological systems. For instance, it has been investigated for its ability to induce apoptosis in cancer cells and inhibit biofilm formation in bacteria like Hafnia alvei . The compound's interactions with cellular mechanisms highlight its potential therapeutic applications beyond flavoring.

Several compounds share structural similarities with bis(2-methyl-3-furyl)disulfide. These include:

Compound NameStructure TypeUnique Features
Methyl 2-methyl-3-furyl disulfideDisulfide derivativeInduces DNA breakage in leukemia cells
Difurfuryl disulfideDisulfide derivativeExhibits different flavor profiles
Bis(2-methylfuran)disulfideDisulfide derivativeLess potent antimicrobial activity
3,3'-Dithiobis(2-methylfuran)Disulfide derivativeSimilar structural features but different reactivity

Traditional Grignard Reaction-Based Syntheses

Traditional Grignard reaction-based approaches for the synthesis of bis(2-methyl-3-furyl)disulfide represent one of the foundational methodologies in organosulfur chemistry [1] [2]. The conventional Grignard route involves the reaction of organomagnesium reagents with elemental sulfur, followed by hydrolysis to generate the corresponding thiol, which subsequently undergoes oxidative dimerization to form the target disulfide compound [2] [3].

The mechanism begins with the preparation of the Grignard reagent from 2-methyl-3-furyl bromide and magnesium metal in anhydrous tetrahydrofuran or diethyl ether [2]. The resulting organomagnesium species reacts with elemental sulfur at temperatures ranging from zero to twenty-five degrees Celsius to form the corresponding thiolate salt [2] [3]. Upon acidic workup, the intermediate thiol 2-methyl-3-furanthiol is liberated and can undergo spontaneous air oxidation or controlled oxidation to yield bis(2-methyl-3-furyl)disulfide [2].

Research findings indicate that this traditional approach suffers from several limitations that restrict its practical application [2] [3]. The yields typically range from seventy to eighty-five percent, which is considered moderate for industrial applications [2]. The reaction requires strictly anhydrous conditions and inert atmosphere handling, making it operationally challenging [3]. Furthermore, the reaction can generate polysulfide byproducts when excess sulfur is employed, necessitating careful stoichiometric control [2].

Mechanistic studies have revealed that the thiol-disulfide exchange process is highly dependent on reaction conditions [3]. The formation of mixed disulfides and the potential for thiolate nucleophile coupling reactions can diminish the desired product yield [2]. Alternative approaches using dibenzyl disulfide as the sulfur source have been explored, where the Grignard reagent attacks the disulfide bond, followed by reductive cleavage of the benzyl protecting groups [3].

The traditional Grignard methodology has been largely superseded by more efficient catalytic approaches due to its inherent limitations in yield, operational complexity, and environmental considerations [2] [3]. However, it remains valuable for academic research and small-scale synthesis where mild reaction conditions and functional group tolerance are prioritized over efficiency [2].

Novel Catalytic Approaches for Disulfide Bond Formation

Recent advances in catalytic methodology have revolutionized the synthesis of bis(2-methyl-3-furyl)disulfide through the development of highly efficient oxidative coupling reactions [4] [5] [6]. These novel approaches focus on the direct oxidation of 2-methyl-3-furanthiol using various catalytic systems that offer improved yields, shorter reaction times, and enhanced selectivity compared to traditional methods [4] [6].

Iodine-catalyzed aerobic oxidation has emerged as a particularly promising approach for the sustainable synthesis of disulfides [6]. This methodology employs iodine as a low-toxicity catalyst in the aerobic oxidation of thiols, where molecular oxygen serves as the terminal oxidant [6]. The catalytic cycle involves the regeneration of iodine through hydrogen iodide oxidation by oxygen at seventy degrees Celsius in ethyl acetate [6]. Research demonstrates that this protocol successfully converts primary and secondary thiols with remarkable efficiency, achieving yields ranging from sixty-six to ninety-eight percent at catalyst loadings of five mole percent [6].

Tellurium-based catalytic systems represent another significant advancement in disulfide synthesis [4]. Ionic liquid-supported organotelluride catalysts have been developed for the aerobic oxidation of various thiols under photosensitized conditions [4]. The ionic liquid-supported diphenyl telluride catalyst efficiently promotes the formation of corresponding disulfides in excellent yields within the ionic liquid phase [4]. The product isolation is achieved through simple ether extraction, while the catalyst remaining in the ionic liquid phase can be reused for five successive runs while retaining high catalytic activity, with ninety-seven percent yield maintained even in the fifth cycle [4].

Copper-catalyzed oxidation systems have demonstrated exceptional effectiveness for thiol oxidation reactions [7]. Studies on copper(II) catalyzed oxidation of aliphatic thiols show that the presence of copper ions dramatically enhances the reaction rate [7]. The observed rate constant is proportional to the square of both thiol concentration and copper concentration, indicating a complex catalytic mechanism involving copper-thiol complexes [7]. The experimental observations suggest that a one-to-two anionic complex formed between copper(II) and the thiol participates in the redox cycle [7].

Base-catalyzed aerobic oxidative dehydrogenative coupling reactions have provided an efficient metal-free approach to disulfide synthesis [8]. Alkali metal carbonate catalysts, particularly potassium carbonate and cesium carbonate, effectively promote the aerobic cross dehydrogenative coupling of thiols [8]. This methodology offers high atom economy, easy catalyst accessibility, and mild reaction conditions with broad substrate scope [8]. The process utilizes molecular oxygen as an ideal green oxidant and represents the first aerobic oxidative cross dehydrogenative coupling approach to unsymmetrical disulfides [8].

Catalytic MethodCatalystYield (%)Reaction TimeTemperature (°C)Key Advantages
Iodine-Catalyzed AerobicI₂ (5 mol%)66-982-8 hours70Sustainable, recyclable
Tellurium-SupportedIonic liquid-TePhb974-6 hours25-40Reusable, high selectivity
Copper-CatalyzedCuSO₄·5H₂O88-945-7 days25-55Industrial scalable
Base-CatalyzedK₂CO₃/Cs₂CO₃80-956-12 hours25-40Metal-free, green

Industrial-Scale Production Challenges and Optimization Strategies

The industrial-scale production of bis(2-methyl-3-furyl)disulfide presents numerous technical and economic challenges that require comprehensive optimization strategies [9] [10] [11]. These challenges encompass heat management during exothermic oxidation reactions, precise process control requirements, product quality maintenance, and environmental compliance considerations [9] [11].

Heat management represents one of the most critical challenges in large-scale disulfide production [9]. The oxidative coupling of thiols is inherently exothermic, and inadequate temperature control can lead to runaway reactions, product degradation, and safety hazards [9]. Industrial facilities implement continuous cooling systems and heat exchangers to maintain optimal reaction temperatures [9]. Research on tertiary-dodecyl disulfide production demonstrates that temperature control below fifty-five degrees Celsius is essential for maintaining product quality and preventing thermal decomposition [9].

Process control optimization requires sophisticated monitoring and control systems for maintaining consistent product quality [10]. Continuous production processes have been developed that utilize packed catalyst bed reactors with operably attached feed conduits for mercaptan introduction [10]. The implementation of automated gas flow controllers and real-time monitoring systems ensures precise oxygen-to-substrate ratios [10]. Studies indicate that reaction pressures maintained between one to eleven atmospheres optimize conversion efficiency while preventing volatile substrate loss [10].

Scale-dependent effects have been observed in industrial disulfide production, particularly regarding oxygen transfer limitations [11]. Bench-scale experiments typically maintain adequate oxygen levels through ambient air exposure, while manufacturing-scale operations require specialized sparging systems [11]. Research demonstrates that scale-up from bench to manufacturing scale can introduce oxygen mass transfer limitations that significantly impact reaction kinetics and product yields [11].

Quality control challenges center on preventing disulfide bond isomerization and maintaining product purity specifications [11]. Industrial processes implement inert atmosphere handling to minimize unwanted side reactions [11]. The development of continuous mercaptan distillation systems allows for unreacted substrate recycling while separating polysulfide byproducts from the desired disulfide product [10].

Challenge CategorySpecific IssueImpact LevelOptimization Strategy
Heat ManagementExothermic reaction controlHighContinuous cooling systems, heat exchangers
Process ControlOxygen/air flow precisionMediumAutomated controllers, real-time monitoring
Product QualityDisulfide isomerizationHighInert atmosphere, optimized conditions
EnvironmentalVolatile organic emissionsMediumScrubber systems, solvent recovery
EconomicRaw material costsMediumLong-term contracts, process optimization

Economic optimization strategies focus on raw material cost management and process efficiency improvements [10]. Long-term supplier contracts for 2-methyl-3-furanthiol and oxidizing agents help stabilize production costs [10]. Process intensification through continuous flow methodologies reduces equipment footprint and energy consumption [10]. The implementation of solvent recovery systems minimizes waste disposal costs and improves overall process economics [10].

Environmental compliance requires comprehensive emission control systems and waste minimization strategies [10]. Volatile organic compound emissions from thiol handling necessitate scrubber systems and vapor recovery units [10]. Solvent recovery and recycling programs reduce environmental impact while improving process economics [10]. The adoption of green chemistry principles, including aqueous reaction media and renewable oxidants, addresses regulatory requirements and sustainability objectives [10].

Green Chemistry Perspectives in Synthesis

The application of green chemistry principles to bis(2-methyl-3-furyl)disulfide synthesis has emerged as a critical focus area for sustainable chemical manufacturing [5] [12] [13]. Contemporary research emphasizes the development of environmentally benign synthetic methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [5] [12].

Water-based synthetic approaches represent a paradigmatic shift toward sustainable disulfide production [5] [12]. Recent innovations demonstrate the feasibility of conducting disulfide synthesis using water as the primary solvent with iodine as the oxidant [5]. At ambient temperature, the oxidation conversion rate of thiol to disulfide reaches ninety-nine percent, with product yields of ninety-eight percent using room-temperature extraction and separation processes [5]. The iodine catalyst is regenerated from iodide ions in the separated reaction mixture using hydrogen peroxide, enabling mixture reuse with maintained conversion rates of ninety-nine percent [5].

Metal-free synthetic methodologies have gained prominence due to their reduced environmental impact and simplified purification requirements [14] [15]. Hydrogen peroxide-mediated oxidative self-coupling reactions provide an efficient route to disulfides without transition metal catalysts [14]. These protocols eliminate the need for metal removal steps and reduce potential product contamination [14]. Research demonstrates that bis(2-alkylsulfanyl- [16] [17] [18]thiadiazolyl)-5,5′-disulfides can be synthesized via metal-free oxidative self-coupling using hydrogen peroxide as a clean oxidant [14].

Amine-catalyzed synthesis represents another significant advancement in green disulfide chemistry [15]. Diisopropylamine serves as an effective single catalyst for the oxidative coupling of aromatic thiols under ambient conditions [15]. This methodology employs atmospheric air as the oxidant and operates at room temperature in acetonitrile without requiring metal catalysts, additives, or external activators [15]. The catalyst loading has been reduced ten-fold compared to previous stoichiometric amine requirements, demonstrating improved atom economy [15].

Aqueous medium synthesis protocols have been developed for environmentally friendly disulfide production [13]. Three-component reactions of alkyl halides, thiourea, and Bunte salts using non-toxic water as the reaction medium achieve up to ninety-two percent yields for various unsymmetrical disulfides [13]. These protocols eliminate the need for extra oxidants or reductants and require no transition metal catalysts, making the process both environmentally and economically favorable [13].

Green Chemistry MethodGreen ScoreAtom EconomyWaste GenerationSolvent ImpactEnergy Requirement
Water-based Iodine System8.5/10HighVery LowLow (Water)Low
Base-Catalyzed Aerobic8.0/10HighLowModerateLow
Continuous Flow Method7.5/10HighLowVariableLow
Periodate Solid-State7.0/10ModerateModerateNoneVery Low
Traditional Methods2.5/10ModerateHighHighModerate

Solid-state synthetic approaches eliminate solvent requirements entirely [19]. Oxidative coupling of thiols using moist sodium periodate proceeds under solvent-free conditions by grinding substrate and oxidant together in a mortar [19]. Reaction times range from one and one-half to five minutes, with yields approaching quantitative levels [19]. The reaction products are easily isolated by washing with suitable solvents, followed by filtration and drying [19].

Carbon dioxide utilization in disulfide synthesis exemplifies the integration of carbon capture with chemical production [20]. Green synthesis methods for thiuram disulfide oxidation employ carbon dioxide as a neutralizing agent, hydrogen peroxide as oxidant, and water as solvent [20]. This approach converts carbon dioxide to relatively high-quality products without sulfuric acid consumption while achieving high yields and product purity [20]. The method significantly reduces wastewater discharge through mother liquor recycling protocols [20].

Physical Description

Colourless liquid; roast, meaty aroma

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

226.01222190 g/mol

Monoisotopic Mass

226.01222190 g/mol

Boiling Point

277.00 to 280.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

Density

1.146-1.154

UNII

E1AN38V6MA

GHS Hazard Statements

Aggregated GHS information provided by 1498 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28588-75-2

Wikipedia

Bis(2-methyl-3-furyl) disulfide

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Furan, 3,3'-dithiobis[2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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